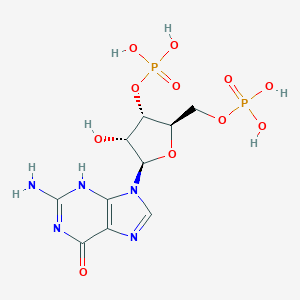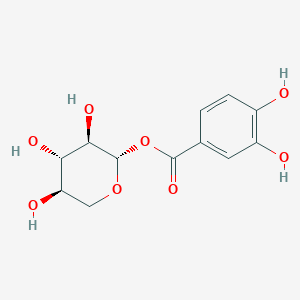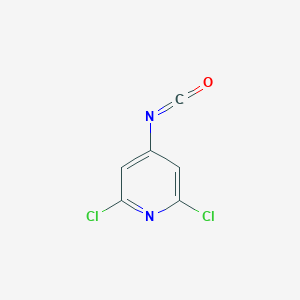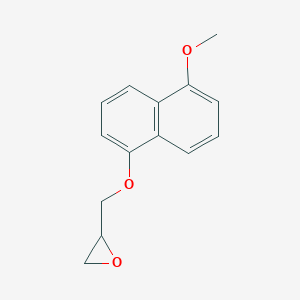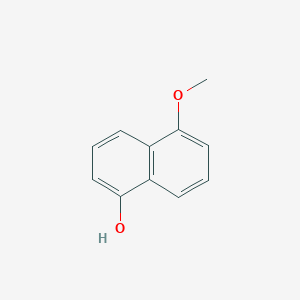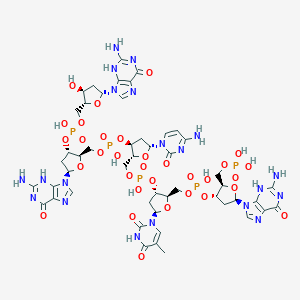
SM30 Protein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SM30 protein is a type of protein that has been extensively studied in recent years due to its potential applications in scientific research. It is a small, acidic protein that is found in the eggs of various marine invertebrates, including sea urchins and starfish. SM30 protein has been shown to be involved in a variety of cellular processes, including cell division, differentiation, and development. In
作用機序
The exact mechanism of action of SM30 protein is not fully understood, but it is believed to be involved in the regulation of gene expression. It has been shown to interact with a variety of cellular proteins, including DNA-binding proteins and transcription factors, and to influence the expression of genes involved in cell proliferation, differentiation, and development.
生化学的および生理学的効果
SM30 protein has a variety of biochemical and physiological effects on cells and tissues. It has been shown to promote cell proliferation and differentiation, as well as the regeneration of damaged tissues. It also has anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a variety of conditions.
実験室実験の利点と制限
One of the main advantages of SM30 protein for lab experiments is its ability to promote the regeneration of damaged tissues. This makes it a valuable tool for studying the mechanisms of tissue regeneration and for developing new therapies for diseases and injuries. However, there are also limitations to its use in lab experiments, including the difficulty of producing large quantities of the protein and the complexity of its interactions with other cellular proteins.
将来の方向性
There are many potential future directions for research on SM30 protein. One area of interest is in the development of new therapies for diseases and injuries that involve tissue damage or inflammation. Another area of interest is in the study of the mechanisms of tissue regeneration and the role of SM30 protein in these processes. Additionally, there is potential for the use of SM30 protein in the development of new diagnostic tools and in the study of gene expression and regulation. Overall, SM30 protein is a promising area of research with many potential applications in scientific research and medicine.
合成法
SM30 protein can be synthesized using a variety of methods, including recombinant DNA technology and chemical synthesis. Recombinant DNA technology involves cloning the gene that codes for SM30 protein into a host organism, such as bacteria or yeast, and then inducing the host organism to produce the protein. Chemical synthesis involves using chemical reactions to create the protein from its constituent amino acids. Both methods have been used successfully to produce SM30 protein for scientific research.
科学的研究の応用
SM30 protein has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of regenerative medicine. SM30 protein has been shown to promote the regeneration of damaged tissues, making it a potential therapeutic agent for a variety of diseases and injuries. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for these conditions as well.
特性
CAS番号 |
146340-15-0 |
|---|---|
製品名 |
SM30 Protein |
分子式 |
C49H63N20O32P5 |
分子量 |
1599 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
InChIキー |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



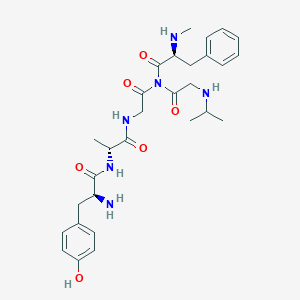
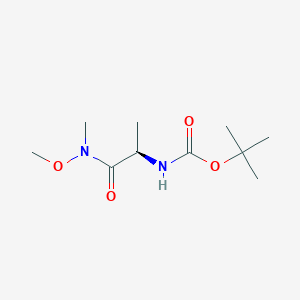
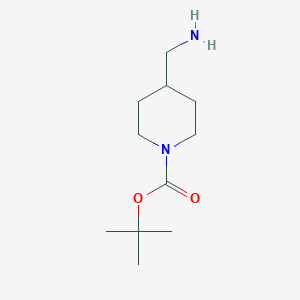
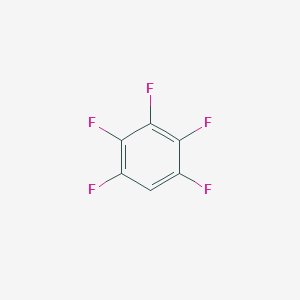
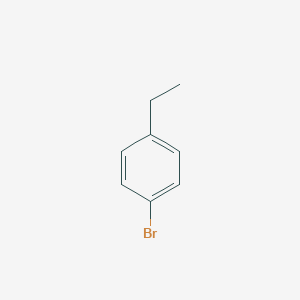
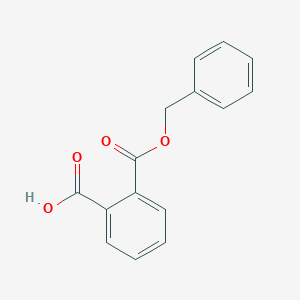
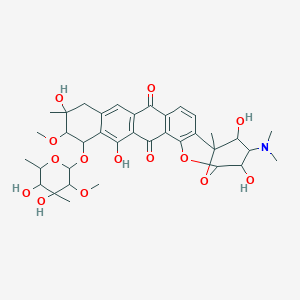
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
